![molecular formula C17H20F3N5O B5504877 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5504877.png)

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

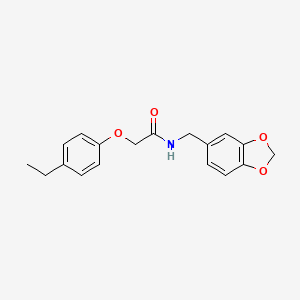

The synthesis of compounds related to N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide often involves multi-step processes, including condensation, chlorination, and amination reactions. For example, the synthesis of similar compounds has utilized starting materials like (2,4-dioxo-tetrahydropyridopyrimidin-6-yl)methyl acetate, undergoing hydrolysis, chlorination, condensation with diethyl (p-aminobenzoyl)glutamate, and ammonolysis to yield the target compound (Liu et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of pyrimidine rings, which are crucial for their biological activity. Structural analysis, including X-ray crystallography, has been employed to understand the "folate" mode of binding of thieno[2,3-d]pyrimidine rings, providing insights into how these compounds interact with biological targets (Gangjee et al., 2009).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization and condensation, which are fundamental in their synthesis. The functional groups present, such as the carboxamide group, play a critical role in their reactivity and biological activity. For instance, SAR studies have shown that specific substitutions at different positions on the pyrimidine ring can significantly affect the compound's activity and bioavailability (Palanki et al., 2000).

Physical Properties Analysis

The physical properties, including solubility and permeability, are influenced by the structural elements of these compounds. For example, the introduction of fluorine atoms can affect these properties, potentially improving oral bioavailability. Studies focusing on the Lipinski's rule of 5 have been conducted to optimize these aspects for better pharmacokinetic profiles (Palanki et al., 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are essential for the compound's biological activity and therapeutic potential. Modifications on the pyrimidine ring, including substituents like trifluoromethyl groups, have been explored to understand their impact on inhibitory activities against specific biological targets (Palanki et al., 2002).

科学的研究の応用

1. Anticancer Drug Potential

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide (MGCD0103) has been found to be an orally active histone deacetylase (HDAC) inhibitor, exhibiting selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations. This compound has shown significant antitumor activity in vivo and entered clinical trials, demonstrating promise as an anticancer drug (Zhou et al., 2008).

2. Anti-Influenza Virus Activity

A study on benzamide-based 5-aminopyrazoles, which are structurally similar to N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide, revealed significant antiviral activities against the H5N1 subtype of the influenza A virus. The research included the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, with some compounds showing up to 85–65% viral reduction (Hebishy et al., 2020).

3. Quality Control in Pharmaceutical Preparations

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide and related substances have been studied for their separation using nonaqueous capillary electrophoresis. This method is beneficial for quality control in pharmaceutical preparations, ensuring the purity and efficacy of the drugs (Ye et al., 2012).

4. Neuroleptic Potential

Research on benzamides, including structures similar to N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide, has shown that they can be potent neuroleptics. These compounds have been evaluated for their inhibitory effects on stereotyped behavior in rats, indicating potential use in treating psychosis (Iwanami et al., 1981).

5. Antimicrobial Activity

Studies have also explored the antimicrobial potential of thienopyrimidine derivatives, closely related to the chemical structure of N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide. These derivatives have exhibited pronounced antimicrobial activity, suggesting their potential in combating various bacterial infections (Bhuiyan et al., 2006).

特性

IUPAC Name |

N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N5O/c1-3-21-16-24-11(2)9-14(25-16)22-7-8-23-15(26)12-5-4-6-13(10-12)17(18,19)20/h4-6,9-10H,3,7-8H2,1-2H3,(H,23,26)(H2,21,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTKJGMHZUVIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)NCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5504805.png)

![2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5504814.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5504826.png)

![6-methoxy-3-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5504829.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5504841.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5504848.png)

![10-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5504858.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504861.png)

![N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5504864.png)

![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5504899.png)

![5,7-dimethyl-3-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5504900.png)